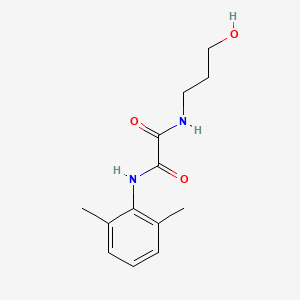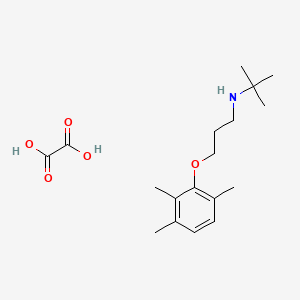
N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide, commonly known as DMPA, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. This interaction is critical in regulating the levels and activity of p53, which is a key player in the cellular response to stress and DNA damage.
Mécanisme D'action
DMPA binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This results in the stabilization and activation of p53, leading to the transcription of downstream target genes that mediate cell cycle arrest, DNA repair, and apoptosis. DMPA has been shown to be highly selective for MDM2 and does not affect other E3 ubiquitin ligases.
Biochemical and Physiological Effects
DMPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, DMPA has been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
DMPA is a highly potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway and its role in cancer. Its small size and low toxicity make it suitable for use in in vitro and in vivo experiments. However, DMPA has limited solubility in aqueous solutions, which can make it challenging to use in certain assays. In addition, its high potency can make it difficult to determine the optimal concentration for use in experiments.
Orientations Futures
There are several future directions for the use of DMPA in scientific research. One area of interest is the development of DMPA analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of p53 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. DMPA may also have potential as a therapeutic agent for cancer, either alone or in combination with chemotherapy and radiation therapy.
Méthodes De Synthèse
The synthesis of DMPA involves several steps, including the reaction of 2,6-dimethylaniline with 3-chloropropionyl chloride to form N-(2,6-dimethylphenyl)-3-chloropropanamide. This intermediate is then reacted with ethylenediamine to form the final product, N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide. The synthesis of DMPA has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
DMPA has been extensively used in scientific research as a tool to study the p53 pathway and its role in cancer. It has been shown to enhance the levels and activity of p53, leading to cell cycle arrest and apoptosis in cancer cells. DMPA has also been used to investigate the role of p53 in DNA damage response, aging, and other cellular processes.
Propriétés
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-3-6-10(2)11(9)15-13(18)12(17)14-7-4-8-16/h3,5-6,16H,4,7-8H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZMEBKTUGCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N~1~-ethylglycinamide](/img/structure/B5017624.png)
![2-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5017630.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5017656.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5017669.png)

![2-(3-methylphenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline hydrochloride](/img/structure/B5017673.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B5017679.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017701.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B5017705.png)
![4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5017713.png)